![molecular formula C17H14F3NO3 B7355972 N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B7355972.png)
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(trifluoromethoxy)benzamide, also known as LY278584, is a selective and potent inhibitor of the enzyme p38 MAP kinase. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(trifluoromethoxy)benzamide selectively inhibits the p38 MAP kinase pathway by binding to the ATP-binding pocket of the enzyme. This results in the inhibition of downstream signaling pathways, including the activation of transcription factors such as ATF-2 and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis in cancer cells, and the reduction of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(trifluoromethoxy)benzamide is its selectivity for the p38 MAP kinase pathway, which allows for specific targeting of this pathway in experiments. However, limitations include its potential toxicity and the need for further studies to fully understand its effects on different cell types and in vivo models.
Future Directions
For research on N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(trifluoromethoxy)benzamide include further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, research on the potential side effects and toxicity of this compound is needed to fully understand its safety and efficacy. Finally, further studies on the mechanism of action of this compound and its effects on different cell types and in vivo models are needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(trifluoromethoxy)benzamide involves several steps, including the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (1R,2S)-2-aminoindan-1-ol in the presence of a base to form the desired product.
Scientific Research Applications
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(trifluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the p38 MAP kinase pathway.
properties
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c18-17(19,20)24-12-7-5-10(6-8-12)16(23)21-15-13-4-2-1-3-11(13)9-14(15)22/h1-8,14-15,22H,9H2,(H,21,23)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQPKCISIZTFOH-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.